- Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System, Organic Letters, 2023, 25(19), 3482-3486

Cas no 952-06-7 (1,2-Diphenyl-1-ethanone oxime)

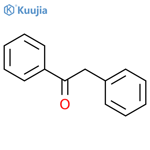

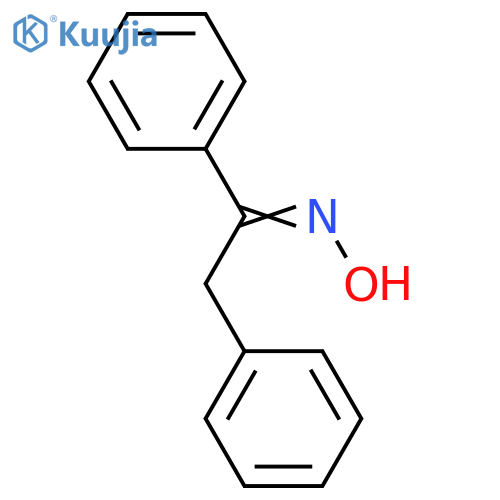

1,2-Diphenyl-1-ethanone oxime structure

Produktname:1,2-Diphenyl-1-ethanone oxime

1,2-Diphenyl-1-ethanone oxime Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,2-Diphenyl-1-ethanone oxime

- (NE)-N-(1,2-diphenylethylidene)hydroxylamine

- Ethanone,1,2-diphenyl-, oxime

- DeoxyBenzoinOxime

- 2-Phenylacetophenone oxime

- Benzyl phenyl ketoxime

- NSC 135001

- NSC 36666

- Acetophenone, 2-phenyl-, oxime (7CI, 8CI)

- 1,2-Diphenyl-1-ethanoneoxime

- 1,2-Diphenylethanone oxime

- Benzyl phenyl ketone oxime

- AKOS017332276

- SCHEMBL17296071

- deoxybenzoin oxime

- 57736-10-4

- DB-111026

- Ethanone, 1,2-diphenyl-, oxime, (1Z)-

- Ethanone, 1,2-diphenyl-, oxime

- PWCUVRROUAKTLL-UHFFFAOYSA-N

- 952-06-7

- NSC 135001; NSC 36666

- Deoxybenzoic oxime

- N-(1,2-diphenylethylidene)hydroxylamine

- 26306-06-9

- 1,2-Diphenyl-1-ethanone oxime pound>>Ethanone, 1,2-diphenyl-, oxime

- (Z)-1,2-Diphenylethanone oxime

- (Z)-N-(1,2-DIPHENYLETHYLIDENE)HYDROXYLAMINE

- BCP34290

-

- MDL: MFCD14581645

- Inchi: 1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2

- InChI-Schlüssel: PWCUVRROUAKTLL-UHFFFAOYSA-N

- Lächelt: ON=C(CC1C=CC=CC=1)C1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 211.099714038g/mol

- Monoisotopenmasse: 211.099714038g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 16

- Anzahl drehbarer Bindungen: 3

- Komplexität: 225

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 1

- Topologische Polaroberfläche: 32.6Ų

- XLogP3: 3.4

Experimentelle Eigenschaften

- Dichte: 1.04±0.1 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 98 ºC

- Siedepunkt: 375.4°C at 760 mmHg

- Löslichkeit: Sehr leicht löslich (0,11 g/l) (25°C),

1,2-Diphenyl-1-ethanone oxime Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:Sealed in dry,2-8°C

1,2-Diphenyl-1-ethanone oxime Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MD-0215-0.5G |

1,2-diphenyl-1-ethanone oxime |

952-06-7 | >95% | 0.5g |

£55.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1015346-5g |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | 95% | 5g |

$160 | 2024-06-07 | |

| abcr | AB270292-1 g |

1,2-Diphenyl-1-ethanone oxime, 95%; . |

952-06-7 | 95% | 1 g |

€187.10 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054261-500mg |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | >95% | 500mg |

1087.0CNY | 2021-07-13 | |

| Chemenu | CM336660-500g |

N-(1,2-diphenylethylidene)hydroxylamine |

952-06-7 | 95%+ | 500g |

$135 | 2021-06-16 | |

| TRC | B452625-50mg |

1,2-Diphenyl-1-ethanone Oxime |

952-06-7 | 50mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB270292-25 g |

1,2-Diphenyl-1-ethanone oxime, 95%; . |

952-06-7 | 95% | 25 g |

€1,638.60 | 2023-07-20 | |

| TRC | B452625-10mg |

1,2-Diphenyl-1-ethanone Oxime |

952-06-7 | 10mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D909157-25g |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | ≥98% | 25g |

¥11,900.00 | 2022-01-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054261-1g |

1,2-Diphenyl-1-ethanone oxime |

952-06-7 | >95% | 1g |

1706.0CNY | 2021-07-13 |

1,2-Diphenyl-1-ethanone oxime Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referenz

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: tert-Butyl nitrite , Hydrogen , Sodium borohydride Catalysts: Iron(II) phthalocyanine Solvents: Ethanol ; 3 h, 10 bar, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Referenz

- First iron-catalyzed synthesis of oximes from styrenes, Chemical Communications (Cambridge, 2009, (15), 1990-1992

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Trifluoromethanesulfonic acid

1.2 -

1.2 -

Referenz

- Reaction of β-nitrostyrenes with benzene catalyzed by trifluoromethanesulfonic acid. Formation and reaction of N,N-dihydroxyiminium-benzyl dications, Tetrahedron, 1987, 43(2), 297-305

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol ; 40 min, rt

1.2 Solvents: Toluene ; 18 h, reflux; reflux → rt

1.3 Reagents: Water ; cooled

1.2 Solvents: Toluene ; 18 h, reflux; reflux → rt

1.3 Reagents: Water ; cooled

Referenz

- Synthesis of 5-hydroxy-5-methyl-3,4-diphenylisoxazole, Hecheng Huaxue, 2008, 16(3), 356-357

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol ; 2 h, 90 °C

Referenz

- Copper(I)-Catalyzed Regioselective Tandem Cyanoalkylative Cyclization of 1,5-Dienes with Cyclobutanone Oxime Esters, European Journal of Organic Chemistry, 2022, 2022(45),

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Ethanol ; 18 h, 60 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Regioselective Catalytic Asymmetric C-Alkylation of Isoxazolinones by a Base-Free Palladacycle-Catalyzed Direct 1,4-Addition, Angewandte Chemie, 2015, 54(9), 2788-2791

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; rt → 95 °C

Referenz

- Rhodium(III)-catalyzed asymmetric [4+1] spiroannulations of O-pivaloyl oximes with α-diazo compounds, Chemical Communications (Cambridge, 2021, 57(67), 8268-8271

Synthetic Routes 20

1,2-Diphenyl-1-ethanone oxime Raw materials

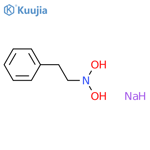

- Benzeneethanamine, N,N-dihydroxy-, monosodium salt (9CI)

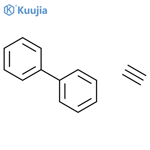

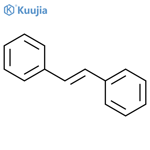

- Benzene,1,1'-(1,2-ethenediyl)bis-

- Diphenylacetylene

- 2-Phenylacetophenone

1,2-Diphenyl-1-ethanone oxime Preparation Products

1,2-Diphenyl-1-ethanone oxime Verwandte Literatur

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

952-06-7 (1,2-Diphenyl-1-ethanone oxime) Verwandte Produkte

- 26306-06-9(Deoxybenzoin Oxime)

- 23517-42-2(1-Phenyl-1-propanoneoxime)

- 23873-81-6(Diphenylglyoxime)

- 9029-06-5(L-ALANINE DEHYDROGENASE)

- 1201199-01-0(methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate)

- 2228109-89-3(2-amino-2-(1-cyclopentylcyclopropyl)acetic acid)

- 625127-11-9(5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride)

- 2097800-31-0(Ethyl2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate)

- 380477-13-4(N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide)

- 2248197-84-2((2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:952-06-7)1,2-Diphenyl-1-ethanone oxime

Reinheit:99%

Menge:25g

Preis ($):402.0